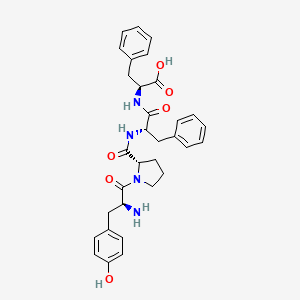

H-Tyr-Pro-Phe-Phe-OH

Description

Contextualization within the Endomorphin Family of Opioid Peptides

Endomorphins constitute a class of endogenous opioid peptides known for their potent and selective binding to the μ-opioid receptor (MOR) karger.comscielo.org.mx. The two primary members of this family are endomorphin-1 (EM-1) and endomorphin-2 (EM-2). EM-2 is characterized by the amino acid sequence Tyr-Pro-Phe-Phe-NH2 karger.comwikipedia.org. The compound H-Tyr-Pro-Phe-Phe-OH is the free acid form of EM-2, differing by the absence of the C-terminal amide group wikipedia.orgwikipedia.org.

These peptides are distinguished by their high affinity and selectivity for the MOR, a primary target for many analgesic medications, including morphine karger.comwikipedia.org. The presence of a proline residue at the second position and the Tyr-Pro-Phe-Phe sequence are key structural features contributing to their potent interaction with opioid receptors mdpi.comnih.gov. Unlike other well-characterized opioid peptide families (e.g., endorphins, enkephalins, dynorphins), the precursor proteins for endomorphins remain unidentified, making their biosynthesis a subject of ongoing research karger.comtaylorandfrancis.com.

Historical Discovery and Early Characterization of Endomorphin-2 Related Structures

The endomorphin family, including structures closely related to This compound , was first identified in 1997 by Zadina and colleagues. They isolated EM-1 (Tyr-Pro-Trp-Phe-NH2) and EM-2 (Tyr-Pro-Phe-Phe-NH2) from bovine and human brain tissues karger.comscielo.org.mxwikipedia.orgnih.gov. These peptides were remarkable for their exceptionally high affinity and selectivity for the MOR, surpassing previously known endogenous opioid peptides karger.commdpi.com.

Initial research highlighted their potent analgesic effects in animal models, suggesting a crucial role in pain modulation wikipedia.orgontosight.ai. The discovery of EM-2 and its analogs provided new molecular targets for the development of pain management therapies taylorandfrancis.comnih.gov. Subsequent research has involved the synthesis and characterization of numerous analogs to elucidate structure-activity relationships (SAR) and to improve their pharmacological properties, such as metabolic stability and bioavailability nih.govacs.orgresearchgate.netu-szeged.hucapes.gov.brresearchgate.net. While much research has focused on the amidated form (EM-2), studies involving variations, including the free acid form like This compound , contribute to a comprehensive understanding of the structural requirements for MOR binding researchgate.netdiva-portal.orgpnas.org.

Current Research Landscape and Significance of the Tetrapeptide Motif in Peptide Science

The tetrapeptide motif exemplified by This compound continues to be a significant focus in peptide science and medicinal chemistry mdpi.comnih.gov. Short peptides offer advantages in therapeutic development due to their high specificity for biological targets and a potentially lower incidence of side effects compared to small molecule drugs mdpi.comnih.gov.

Current research on endomorphin analogs, including variations of the Tyr-Pro-Phe-Phe sequence, aims to enhance their clinical utility. Strategies include modifications to improve metabolic stability, oral bioavailability, and blood-brain barrier (BBB) penetration nih.govnih.govacs.orgu-szeged.hu. The comparative role of the C-terminal amide versus the free acid form in receptor binding and biological activity is an active area of investigation, with some studies indicating that these variations can influence affinity and selectivity researchgate.netdiva-portal.orgpnas.org.

The significance of this tetrapeptide motif extends beyond opioid research. Short peptide sequences with defined amino acid arrangements are recognized as critical "message-address" units in peptide signaling, influencing receptor recognition and downstream cellular effects mdpi.comnih.gov. Understanding the SAR of sequences like This compound offers valuable insights into peptide-receptor interactions, guiding the rational design of novel peptide-based therapeutics for various conditions, including pain management.

Data on Opioid Receptor Binding Affinities

Structure

2D Structure

3D Structure

Properties

CAS No. |

213768-49-1 |

|---|---|

Molecular Formula |

C32H36N4O6 |

Molecular Weight |

572.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C32H36N4O6/c33-25(18-23-13-15-24(37)16-14-23)31(40)36-17-7-12-28(36)30(39)34-26(19-21-8-3-1-4-9-21)29(38)35-27(32(41)42)20-22-10-5-2-6-11-22/h1-6,8-11,13-16,25-28,37H,7,12,17-20,33H2,(H,34,39)(H,35,38)(H,41,42)/t25-,26-,27-,28-/m0/s1 |

InChI Key |

SDJCVHZDMZOUDX-LJWNLINESA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O |

sequence |

YPFF |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modification Approaches for H Tyr Pro Phe Phe Oh and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is a cornerstone in the creation of H-Tyr-Pro-Phe-Phe-OH and its analogues, offering a streamlined and efficient alternative to traditional solution-phase methods. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.

Fmoc-Based and Boc-Based Synthetic Schemes

Two primary protecting group strategies dominate the landscape of SPPS: the fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) schemes. Both have been successfully applied to the synthesis of peptides similar in structure to this compound.

The Fmoc-based strategy is widely used due to its milder reaction conditions. In this approach, the Nα-amino group of the incoming amino acid is protected by the base-labile Fmoc group. google.com This protecting group is removed by treatment with a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). google.comresearchgate.netresearchgate.net The side chains of trifunctional amino acids are protected by acid-labile groups such as tert-butyl (tBu) for Tyrosine and Serine, and tert-butyloxycarbonyl (Boc) for Tryptophan. researchgate.netresearchgate.net The final cleavage of the peptide from the resin and the removal of side-chain protecting groups are accomplished simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA). google.com For instance, the synthesis of analogues of endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2) has been successfully achieved using Fmoc-strategy on solid phase. researchgate.net

The Boc-based strategy , while historically significant, employs harsher acidic conditions. The Nα-amino group is protected by the acid-labile Boc group, which is removed by treatment with TFA. google.com The side-chain protecting groups are typically benzyl-based and require a very strong acid, such as hydrogen fluoride (B91410) (HF), for their removal during the final cleavage step. google.com This method has been utilized in the synthesis of various peptides, including those with sequences that can be compared to this compound. niscair.res.in A combination of both Fmoc and Boc strategies can also be employed, particularly in the synthesis of more complex peptide structures. google.com

| Strategy | Nα-Protection | Deprotection Condition | Side-Chain Protection | Final Cleavage |

| Fmoc | Fluorenylmethyloxycarbonyl | Mild Base (e.g., Piperidine) | Acid-labile (e.g., tBu, Boc) | Strong Acid (e.g., TFA) |

| Boc | tert-Butyloxycarbonyl | Mild Acid (e.g., TFA) | Benzyl-based | Strong Acid (e.g., HF) |

Purification and Analytical Characterization Techniques (e.g., High-Performance Liquid Chromatography, Mass Spectrometry)

Following synthesis and cleavage from the resin, the crude peptide product contains the target molecule along with various impurities such as deletion sequences or incompletely deprotected peptides. Therefore, rigorous purification and characterization are essential to obtain a highly pure product.

High-Performance Liquid Chromatography (HPLC) is the primary method for the purification of synthetic peptides. Reverse-phase HPLC (RP-HPLC) is particularly effective, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, typically a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like TFA. researchgate.net The peptide is separated based on its hydrophobicity, allowing for the isolation of the desired full-length peptide from its impurities. The purity of the collected fractions is then assessed using analytical HPLC. nih.gov

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight of the synthesized peptide. Electrospray ionization mass spectrometry (ESI-MS) is commonly used to obtain the mass-to-charge ratio (m/z) of the peptide, which can then be used to calculate its molecular weight. Tandem mass spectrometry (MS/MS) can be employed to sequence the peptide by fragmenting it and analyzing the resulting daughter ions, thus confirming the correct amino acid sequence.

| Technique | Purpose | Key Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Purification and Purity Assessment | Retention time, separation of target peptide from impurities. |

| Mass Spectrometry (MS) | Molecular Weight Confirmation and Sequencing | Mass-to-charge ratio (m/z), molecular weight, amino acid sequence verification. |

Solution-Phase Peptide Synthesis for Fragment Coupling and Conjugation

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, especially for the large-scale production of peptides and for the coupling of peptide fragments. In this method, protected amino acids or peptide fragments are coupled in a suitable solvent. One common approach involves the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate amide bond formation and suppress side reactions.

For example, a bifunctional peptide was synthesized using a stepwise solution-phase method with PyBOP/HOBt chemistry. nih.gov This involved the coupling of Boc-Pro-Leu-OH with a tryptophan derivative, followed by deprotection and subsequent chain elongation. nih.gov Solution-phase synthesis is also employed for conjugating the peptide to other molecules or for creating cyclic analogues. For instance, the synthesis of endomorphin-1, a related peptide, involved the chemical synthesis of the Boc-Tyr-Pro-OH fragment via the mixed carbonic anhydride (B1165640) method, which was then coupled with another dipeptide fragment. researchgate.net

Design and Synthesis of Stereoisomeric and Non-Natural Amino Acid Analogues

To explore the structure-activity relationships and improve the therapeutic potential of this compound, analogues containing stereoisomers (D-amino acids) and non-natural amino acids (like β-amino acids) are synthesized. These modifications can profoundly impact the peptide's conformation, receptor binding affinity, and metabolic stability.

Incorporation of D-Amino Acids and their Positional Effects

The substitution of one or more L-amino acids with their D-isomers can induce significant changes in the peptide's three-dimensional structure and its biological activity. researchgate.net The incorporation of D-amino acids is a common strategy to increase resistance to enzymatic degradation by proteases, thereby prolonging the peptide's half-life in vivo.

The synthesis of stereoisomeric analogues of endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2), which shares a similar core structure with this compound, has been accomplished using Fmoc-based SPPS. researchgate.net Studies on these analogues revealed that the natural L-configuration is often optimal for receptor binding, but specific D-amino acid substitutions can be tolerated or even beneficial depending on their position. researchgate.net For example, the substitution of L-Phe with D-Phe can alter receptor selectivity and binding affinity. The positional effects are critical; a D-amino acid at one position might enhance activity, while at another, it could be detrimental. researchgate.net

Synthesis of β-Amino Acid-Containing Peptidomimetics

The incorporation of β-amino acids, which have the amino group attached to the β-carbon instead of the α-carbon, is a powerful peptidomimetic strategy. upc.eduresearchgate.net This modification alters the peptide backbone, leading to more stable secondary structures and increased resistance to proteolysis. researchgate.net

The synthesis of analogues of endomorphin-2 and morphiceptin (B1676752) (Tyr-Pro-Phe-Pro-NH2) containing β-amino acids has been reported. researchgate.netnih.govnih.gov These studies often involve replacing α-amino acids with their β²- or β³-homologues. nih.gov For instance, replacing Phe³ and Phe⁴ in endomorphin-2 with various β-homologues can modulate the peptide's bioactivity and conformational properties. nih.gov The synthesis of such peptidomimetics can be achieved through established peptide coupling chemistry, where a pre-synthesized dipeptidomimetic scaffold containing the β-amino acid is coupled to the rest of the peptide chain. nih.gov These modifications have been shown to generate analogues with altered receptor affinity profiles, highlighting the potential of β-amino acids in designing novel therapeutic peptides. researchgate.netnih.gov

Rational Design of Conformationally Constrained Analogues

The rational design of conformationally constrained analogues of this compound is a key strategy to improve receptor selectivity and metabolic stability. By reducing the conformational flexibility of the peptide, it is possible to lock the molecule in its bioactive conformation, thus enhancing its interaction with its target receptor.

Cyclization Strategies and Macrocyclization for Enhanced Specificity

Cyclization is a powerful tool for imparting conformational rigidity to peptides. For tetrapeptides like this compound, which can be notoriously difficult to cyclize due to ring strain, various innovative strategies have been developed. These can be broadly categorized into head-to-tail cyclization, side-chain to side-chain cyclization, and backbone cyclization.

Head-to-tail cyclization involves the formation of a peptide bond between the N-terminal tyrosine and the C-terminal phenylalanine. This direct cyclization can be challenging and often requires the use of specialized coupling reagents and high-dilution conditions to favor intramolecular over intermolecular reactions.

A more common and often more successful approach for analogues of this compound involves side-chain to side-chain cyclization. This strategy necessitates the introduction of amino acids with reactive side chains that can be linked together. For instance, analogues of the closely related endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH₂) have been synthesized with additional residues like D-Lys and Asp, allowing for the formation of an amide bond between their side chains to create a cyclic pentapeptide analogue. researchgate.net This approach preserves the crucial N-terminal Tyr and the C-terminal Phe residues, which are often important for biological activity.

Backbone cyclization represents another sophisticated method where the cyclization occurs via the α-nitrogens of the peptide backbone. frontiersin.org This strategy has the significant advantage of not altering the pharmacophoric side chains or the termini of the parent peptide. One such approach involves the use of a urea (B33335) bridge to cyclize the peptide. frontiersin.org

| Cyclization Strategy | Description | Example Application | Key Findings |

| Side-Chain to Side-Chain Cyclization | Formation of a covalent bond between the side chains of two amino acid residues within the peptide sequence. | Synthesis of Tyr-c[D-Lys-Phe-Phe-Asp]NH₂, an analogue of endomorphin-2. researchgate.net | Resulted in a potent and stable analogue with high affinity for the µ-opioid receptor. researchgate.net |

| Backbone Cyclization (Urea Bridge) | Cyclization via the α-nitrogens of the peptide backbone using a urea linkage. frontiersin.org | Development of backbone-cyclic analogues of Tyr-Arg-Phe-Sar (TAPS), a related opioid peptide. frontiersin.org | This method allows for the creation of conformationally diverse libraries of cyclic peptides while preserving the original pharmacophores. frontiersin.org |

Introduction of Backbone and Side-Chain Bridging Linkers

The introduction of bridging linkers is a versatile method for creating conformationally constrained analogues. These linkers can be introduced between different parts of the peptide, including the backbone and side chains, to create cyclic structures of varying sizes and flexibilities.

One notable example is the use of epsilon-amino alkyl amino acids to form a urea bridge in backbone cyclization. frontiersin.org In this approach, the α-nitrogens of two amino acids in the peptide sequence are alkylated with chains containing terminal amino groups. These amino groups are then reacted with a phosgene (B1210022) equivalent, such as triphosgene (B27547) (BTC), to form a urea bridge, thus cyclizing the peptide. frontiersin.org This strategy was successfully applied to create backbone-cyclic analogues of the opioid peptide TAPS (Tyr-D-Arg-Phe-Sar), a close structural relative of this compound. frontiersin.org

Another approach involves the incorporation of unnatural amino acids that can act as bridging elements. For example, the Freidinger lactam, an α-amino-γ-lactam, has been incorporated into endomorphin-2 analogues to induce a β-turn conformation and increase biological stability. nih.gov While this is a local constraint, it demonstrates the principle of using rigid linkers to control peptide conformation.

| Bridging Strategy | Linker Type | Ligation Chemistry | Example Application |

| Backbone-to-Backbone | Epsilon-amino alkyl chains | Urea formation with triphosgene (BTC) | Synthesis of backbone-cyclic TAPS analogues. frontiersin.org |

| Backbone Constraint | Freidinger lactam | Standard peptide synthesis | Incorporation into endomorphin-2 analogues. nih.gov |

Site-Specific Functionalization and Bioconjugation

Site-specific functionalization and bioconjugation of this compound and its analogues are crucial for developing tools to study their biological roles. These modifications can be used to attach reporter groups, such as fluorescent dyes or radioisotopes, or to conjugate the peptide to larger molecules.

N-Terminal and C-Terminal Derivatization

The N-terminus and C-terminus of this compound are primary sites for chemical modification.

N-terminal derivatization often involves the modification of the free amino group of the N-terminal tyrosine. This has been explored for various purposes, including improving metabolic stability and bioavailability. For instance, N-terminal modification of endomorphin-1 with 2-aminodecanoic acid has been shown to produce analogues with strong analgesic activity. researchgate.net For bioconjugation, the N-terminus can be reacted with bifunctional chelating agents (BFCAs) like hydrazinonicotinamide (HYNIC) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). icm.edu.pl These chelators can then be used to complex radiometals for imaging or radiotherapy applications. The introduction of HYNIC at the N-terminus of endomorphin-2, often with a GABA spacer, has been shown to only slightly decrease its affinity for the µ-opioid receptor. icm.edu.pl

C-terminal derivatization of this compound typically involves modification of the C-terminal carboxylic acid. Esterification of the C-terminus of endomorphin-2 with methyl, ethyl, or tert-butyl groups has been investigated and shown to produce analogues with significant antinociceptive effects. nih.gov For bioconjugation, the C-terminal carboxyl group can be activated and coupled to an amine-containing molecule. For example, a fluorescein (B123965) derivative was attached to the C-terminus of an endomorphin-2 analogue via a pentanediamine (B8596099) linker. scispace.comnih.gov

| Terminus | Modification | Purpose | Example |

| N-Terminus | Conjugation with HYNIC or DOTA | Radiolabeling | Synthesis of HYNIC-GABA-endomorphin-2. icm.edu.pl |

| N-Terminus | Acylation with lipoamino acids | Improved bioavailability | N-terminal modification of endomorphin-1 with 2-aminodecanoic acid. researchgate.net |

| C-Terminus | Esterification | Improved bioactivity | Synthesis of methyl, ethyl, and tert-butyl esters of endomorphin-2. nih.gov |

| C-Terminus | Amidation with a fluorescent probe via a linker | Fluorescent labeling | Conjugation of fluorescein to an endomorphin-2 analogue. scispace.comnih.gov |

Side-Chain Chemical Modifications for Probe Development

The side chains of the amino acid residues in this compound, particularly the phenolic ring of tyrosine and the phenyl rings of phenylalanine, provide opportunities for chemical modification to develop molecular probes.

A common strategy for creating fluorescently labeled analogues is to replace one of the phenylalanine residues with a fluorescent amino acid. For example, the environment-sensitive fluorophore 6-N,N-dimethylamino-2,3-naphthalimide (6DMN) has been introduced into the endomorphin-2 sequence by substituting the Phe³ residue with a Dap(6DMN) residue (where Dap is diaminopropionic acid). scispace.comnih.gov Similarly, the fluorescent amino acid β-(6'-dimethylamino-2'-naphthoyl)alanine (Aladan) has been used to replace Phe³ in the related TIPP peptide, yielding a fluorescent antagonist. researchgate.net

For radiolabeling, tritium (B154650) (³H) has been introduced into endomorphin-2 analogues. u-szeged.huresearchgate.net This is typically achieved through the catalytic dehalogenation or saturation of a precursor peptide with tritium gas. researchgate.net For instance, a tritiated analogue of endomorphin-2 containing cis-2-aminocyclopentanecarboxylic acid (ACPC) in the second position, [(³H)][(1S,2R)ACPC²]endomorphin-2, has been synthesized and used in receptor binding studies. u-szeged.hu

| Modification Site | Probe Type | Labeling Strategy | Example Analogue |

| Phe³ Side Chain | Fluorescent Probe | Substitution with a fluorescent amino acid | H-Tyr-Pro-Dap(6DMN)-Phe-NH₂. scispace.comnih.gov |

| Phe³ Side Chain | Fluorescent Probe | Substitution with a fluorescent amino acid | [Aladan³]TIPP (a related peptide). researchgate.net |

| Multiple Sites | Radioisotope (³H) | Catalytic dehalogenation or saturation of a precursor | [(³H)][(1S,2R)ACPC²]endomorphin-2. u-szeged.hu |

Structure Activity Relationship Sar Studies of H Tyr Pro Phe Phe Oh and Its Analogues

Positional Scanning and Amino Acid Substitution Analysis

Investigating how individual amino acid residues contribute to a peptide's activity is crucial for designing more potent and selective analogues. This involves systematically altering specific residues or their positions within the sequence.

Role of Aromatic Residues (Tyrosine, Phenylalanine) in Receptor Recognition

Aromatic amino acids, such as Tyrosine (Tyr) and Phenylalanine (Phe), are frequently critical components of peptide pharmacophores, playing significant roles in receptor binding and recognition. The phenolic hydroxyl group of Tyrosine and the phenyl rings of both Tyrosine and Phenylalanine can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, with complementary residues within a receptor's binding site mdpi.comportlandpress.comnih.govacs.org.

For peptides targeting specific receptors, the precise positioning and nature of these aromatic residues are often paramount for high affinity and functional efficacy mdpi.comnih.gov. Substitutions of Tyr or Phe with other aromatic residues (e.g., Tryptophan) or non-aromatic residues can significantly alter binding affinity and receptor subtype selectivity mdpi.comportlandpress.com. For instance, studies on opioid peptides have shown that the aromatic groups of Tyr and Phe are key pharmacophoric residues essential for agonist activity nih.gov. Similarly, in other peptide families, these residues have been implicated in forming hydrophobic pockets within receptor binding sites, thereby influencing ligand-receptor interactions portlandpress.comacs.org.

Table 1: Impact of Aromatic Residue Modifications on Peptide Activity

| Peptide Analogue (Modification) | Target/Activity | SAR Observation | Reference |

| Tyr1 substitution (e.g., Phe) | Opioid Receptors | Reduced binding affinity and selectivity nih.gov | nih.gov |

| Phe4 substitution (e.g., Trp) | Opioid Receptors | Altered binding affinity and subtype selectivity mdpi.comnih.gov | mdpi.comnih.gov |

| Aromatic residue → Non-aromatic | Receptor Binding | Significant decrease in binding affinity portlandpress.comacs.org | portlandpress.comacs.org |

| Presence of Tyr and Phe in sequence | Receptor Recognition | Critical for binding and pharmacophore activity mdpi.comnih.gov | mdpi.comnih.gov |

Influence of Proline on Peptide Backbone Conformation and Activity

Proline is a unique amino acid due to its cyclic side chain, which incorporates the α-amino group into a pyrrolidine (B122466) ring, forming a secondary amine. This structural feature imparts distinct conformational properties to the peptide backbone, often inducing kinks or turns and restricting the flexibility of the peptide chain nih.govunmc.eduresearchgate.netnih.govnih.gov. The presence of proline can significantly influence a peptide's secondary structure, such as promoting β-turns or polyproline II (PPII) helices, which can be crucial for receptor binding and biological activity unmc.eduresearchgate.netresearchgate.net.

In many bioactive peptides, proline residues are strategically placed to stabilize specific conformations required for target interaction nih.govnih.gov. For example, proline has been identified as a critical "hinge" residue in some antimicrobial peptides, influencing their ability to penetrate cell membranes nih.gov. Furthermore, proline's conformational constraint can enhance proteolytic stability, contributing to a longer in vivo half-life researchgate.netresearchgate.net. SAR studies have shown that substituting proline or altering its position can lead to significant changes in a peptide's activity, sometimes improving potency or selectivity, while other positions may be intolerant to mutation nih.gov.

Table 2: Influence of Proline on Peptide Conformation and Activity

| Peptide Analogue (Modification) | Target/Activity | SAR Observation | Reference |

| Proline substitution (e.g., Ala) | Receptor Binding/Conformation | Altered conformational preferences (e.g., PPII helix formation) unmc.eduresearchgate.net | unmc.eduresearchgate.net |

| Proline in hinge region | Antimicrobial Activity | Essential for cell penetration and activity nih.gov | nih.gov |

| Proline substitution in binding motif | Antimicrobial Activity | Reduced binding to ribosomal targets; tolerance varies by site nih.gov | nih.gov |

| Proline at specific positions | Helix packing/Membrane proteins | Can abrogate helix packing or extend helical ends nih.gov | nih.gov |

Stereochemical Requirements for Biological Potency and Selectivity

The chirality of amino acid residues is a fundamental determinant of a peptide's three-dimensional structure and its interaction with chiral biological environments, such as receptor binding sites.

Impact of D-Amino Acid Chirality on Binding and Functional Efficacy

The incorporation of D-amino acids, the enantiomers of naturally occurring L-amino acids, into peptide sequences can profoundly affect their biological properties. D-amino acids are generally more resistant to enzymatic degradation by proteases, leading to increased proteolytic stability and prolonged half-lives in vivo mdpi.comresearchgate.netbiorxiv.orgresearchgate.net. This enhanced stability can translate to improved in vivo efficacy.

Furthermore, the stereochemistry of amino acids can directly influence binding affinity and functional efficacy. While some D-amino acid substitutions may preserve or even enhance receptor binding and activity, others can disrupt the precise conformational requirements for interaction, leading to reduced potency or altered selectivity researchgate.netresearchgate.net. The precise impact depends heavily on the specific amino acid being substituted and its position within the peptide sequence, as well as the nature of the target receptor frontiersin.orgnih.govrsc.org. Studies have shown that D-amino acid substitutions can influence membrane interactions and reduce undesirable effects like hemolysis researchgate.netacs.org.

Table 3: Impact of D-Amino Acid Chirality on Peptide Properties

| Peptide Analogue (Modification) | Target/Activity | SAR Observation | Reference |

| L-amino acid → D-amino acid (general) | Proteolytic Stability | Increased resistance to degradation, longer half-life mdpi.comresearchgate.netbiorxiv.orgresearchgate.net | mdpi.comresearchgate.netbiorxiv.orgresearchgate.net |

| L-amino acid → D-amino acid (specific positions) | Receptor Binding/Efficacy | Can preserve, enhance, or reduce binding affinity and activity researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| D-amino acid substitution | Hemolytic Activity | Can reduce hemolytic side effects researchgate.net | researchgate.net |

| Chirality of amino acid residues | Peptide Assembly/Bioactivity | Regulates morphology and biological functions of assemblies frontiersin.orgnih.govrsc.org | frontiersin.orgnih.govrsc.org |

Significance of C-Terminal Modification on Bioactivity

Comparative Analysis of Free Carboxyl versus Amide Termini

C-terminal amidation, where the free carboxyl group is converted to a primary amide (-CONH₂), is a common post-translational modification and a frequent strategy in peptide drug design jpt.comprotpi.chresearchgate.net. This modification generally leads to several beneficial effects. Firstly, it eliminates the negative charge at the C-terminus, which can alter the peptide's electrostatic interactions with receptors and other molecules jpt.comprotpi.chresearchgate.net. Secondly, amidation often enhances the peptide's stability by protecting it from carboxypeptidases, thereby increasing its half-life in biological systems biorxiv.orgjpt.comprotpi.chresearchgate.net.

The change in physicochemical properties, such as increased hydrophobicity due to the uncharged amide group, can also influence receptor binding affinity and signal transduction pathways protpi.chresearchgate.net. Comparative studies have demonstrated that C-terminal amidated peptides can exhibit enhanced biological activity compared to their free acid counterparts, although the specific effect can be sequence-dependent nih.govnih.gov. For example, amidation has been shown to improve the activity of antimicrobial peptides and influence their interaction with cell membranes researchgate.netnih.gov.

Table 4: Comparison of C-Terminal Amide vs. Free Carboxyl Termini

| Peptide Analogue (C-Terminus) | Target/Activity | SAR Observation | Reference |

| Amidation (-CONH₂) vs. Free Carboxyl (-COOH) | General Peptide Bioactivity | Amidation often increases stability and modifies binding affinity jpt.comprotpi.chresearchgate.netresearchgate.net | jpt.comprotpi.chresearchgate.netresearchgate.net |

| Amidation vs. Free Carboxyl | Receptor Interaction | Alters charge and influences binding to G-protein coupled receptors jpt.comprotpi.chresearchgate.net | jpt.comprotpi.chresearchgate.net |

| Amidation vs. Free Carboxyl | Antimicrobial Activity | Amidation can enhance antimicrobial activity and reduce hemolytic effects researchgate.netnih.gov | researchgate.netnih.gov |

| Amidation vs. Free Carboxyl | Peptide Stability | Amidation generally increases resistance to proteolytic degradation biorxiv.orgjpt.comprotpi.chresearchgate.net | biorxiv.orgjpt.comprotpi.chresearchgate.net |

Conformational Analysis and Advanced Computational Investigations of H Tyr Pro Phe Phe Oh

Spectroscopic Approaches to Peptide Conformation

Spectroscopic methods provide invaluable experimental insights into the average conformational states of peptides in solution. Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are pivotal in defining the three-dimensional structure and secondary structural elements.

Solution-state NMR spectroscopy is a powerful tool for determining the detailed three-dimensional structure of peptides. For H-Tyr-Pro-Phe-Phe-OH, NMR studies, often in comparison with its amidated counterpart (endomorphin-2), reveal a complex conformational equilibrium. nih.gov

A key feature observed in the NMR spectra is the equilibrium between cis and trans rotamers around the Tyr¹-Pro² ω peptide bond. In solvents like dimethyl sulfoxide, trifluoroethanol (TFE), and water, both peptides exhibit a mixture of these two isomers, with population ratios ranging from 1:1 to 1:2. nih.gov However, in a membrane-mimicking environment, such as dodecylphosphocholine (B1670865) (DPC) micelles, the trans rotamer becomes predominant. nih.gov

Conformational analysis based on NMR data allows for the classification of the peptide's backbone structure into distinct families. For this compound and its amide, these are broadly categorized into two open-type conformers (reverse S-type and numerical 7-type) and two folded-type conformers (F1- and F2-type). nih.gov While the amidated peptide predominantly adopts an open structure, the zwitterionic this compound shows an increased population of folded conformers in TFE, water, and DPC micelles. nih.gov Many of these folded structures are of the F1-type, which is stabilized by an intramolecular hydrogen bond between the protonated N-terminal amino group of Tyr¹ and the C-terminal carboxylate group of Phe⁴, a feature also observed in its crystal structure. nih.gov This indicates that the presence of the C-terminal carboxyl group, as opposed to an amide, imparts greater structural flexibility, leading to a dynamic ensemble of both folded and open conformers. nih.gov

Table 1: Predominant Conformational States of this compound in Solution

| Solvent/Environment | Predominant Conformer Type | Key Stabilizing Interaction | Tyr¹-Pro² Bond | Reference |

|---|---|---|---|---|

| Trifluoroethanol (TFE) | Folded (F1-type) & Open | Intramolecular H-bond (Tyr¹ NH₃⁺...COO⁻ Phe⁴) | cis/trans equilibrium | nih.gov |

| Water | Folded (F1-type) & Open | Intramolecular H-bond (Tyr¹ NH₃⁺...COO⁻ Phe⁴) | cis/trans equilibrium | nih.gov |

| DPC Micelles | Folded (F1-type) & Open | Hydrophobic interactions with micelle | Predominantly trans | nih.gov |

Circular Dichroism (CD) spectroscopy is a sensitive technique for characterizing the secondary structure of peptides by measuring the differential absorption of left- and right-handed circularly polarized light. units.it The far-UV region (180–260 nm) is particularly informative as it reflects the conformations of the peptide backbone. units.itmuni.cz

For a relatively small and flexible peptide like this compound, the CD spectrum is typically a composite of signals from various conformations present in solution, including β-turns, and random or disordered structures. units.it The presence of the Proline residue often induces turns in the peptide backbone. CD studies on the closely related endomorphin-2 have confirmed that changes in the chirality of its amino acids lead to significant alterations in the peptide's conformation, which in turn affects receptor binding specificity. researchgate.net

The characteristic CD spectral bands for common secondary structures are well-defined. While significant α-helical or β-sheet content is not expected for this short tetrapeptide, the presence of β-turns and polyproline II (PPII)-like structures can be inferred from the CD spectrum. units.itunivr.it A PPII helix, for instance, shows a weak positive band around 228 nm and a strong negative band near 203 nm. univr.it The spectrum for this compound would likely be dominated by features indicative of turns and random coil structures. units.it

Table 2: Characteristic Far-UV CD Bands for Peptide Secondary Structures

| Secondary Structure | Positive Band(s) (nm) | Negative Band(s) (nm) | Reference |

|---|---|---|---|

| α-Helix | ~190-195 | ~208, ~222 | units.it |

| β-Sheet | ~195-197 | ~217-218 | units.it |

| Random Coil | ~212 | Below 200 | units.itunivr.it |

| β-Turn (Type I) | ~205 | ~185, ~225 | muni.cz |

| Polyproline II (PPII) | ~228 | ~203 | univr.it |

Molecular Dynamics (MD) Simulations for Conformational Sampling

MD simulations complement experimental data by providing a detailed, atomistic view of peptide dynamics and conformational landscapes over time.

MD simulations, often combined with techniques like simulated annealing, have been used extensively to explore the conformational space of the related peptide endomorphin-2. nih.govnih.gov These computational studies reveal that the peptide does not exist in a single rigid structure but rather as an ensemble of interconverting conformers. nih.gov

The preferred secondary structural elements identified are various types of β-turns and γ-turns. nih.govnih.gov These turn structures are stabilized by intramolecular hydrogen bonds, including bifurcated H-bonds. nih.gov For instance, an inverse γ-turn can form in the N-terminal region of the trans-isomer, while both regular and inverse γ-turns are observed in the C-terminal region for both cis and trans isomers. nih.gov

The dynamic behavior of the aromatic side chains of Tyrosine and Phenylalanine is also a critical aspect. MD simulations allow for the determination of the populations of their side-chain dihedral angles (χ¹), which are typically found in one of three staggered rotamers: gauche(+), gauche(-), or trans. nih.gov The specific arrangement of these aromatic rings is believed to be crucial for receptor interaction and biological activity. researchgate.net

Table 3: Common Secondary Structures in Endomorphin-like Peptides from MD Simulations

| Structure Type | Location | Stabilizing Feature | Reference |

|---|---|---|---|

| β-Turns | Various | Intramolecular H-bonds | nih.gov |

| Inverse γ-Turn | N-terminal (trans-isomer) | Intramolecular H-bond | nih.govnih.gov |

| Regular/Inverse γ-Turn | C-terminal | Intramolecular H-bond | nih.govnih.gov |

The surrounding solvent environment plays a crucial role in modulating the conformational preferences of a peptide. For this compound, its conformational ensemble is highly sensitive to the properties of the solvent. nih.gov

As revealed by combined NMR and molecular modeling studies, the equilibrium between the open and folded conformers of this compound is significantly influenced by the solvent. nih.gov In both the polar, hydrogen-bonding solvent TFE and in water, the peptide exists as a mixture of conformers. However, the population of folded structures, particularly the F1-type stabilized by the terminal ion-pair interaction, is notably increased for the zwitterionic this compound compared to its amidated analog. nih.gov This suggests that the zwitterionic nature of the free acid in these solvents promotes a more compact, folded state. nih.gov

In the hydrophobic environment of DPC micelles, which mimics a cell membrane, the peptide's conformation is also altered. The micellar environment leads to a predominant adoption of the trans rotamer at the Tyr-Pro bond and influences the balance of folded versus open structures. nih.gov Computational studies on similar peptides have shown that polar solvents tend to stabilize occupied molecular orbitals, leading to a larger HOMO-LUMO energy gap and thus greater stability in aqueous solutions. mdpi.com

Ligand-Receptor Docking Studies

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. Although direct docking studies for this compound are not extensively reported, research on the closely related endomorphin-2 and the truncated fragment Tyr-Pro-Phe-OH provides significant insights into its potential receptor interactions. researchgate.netnih.gov

Docking studies of endomorphin-2 with models of the µ-opioid receptor (MOR) have been performed to understand the molecular basis of its high affinity and selectivity. nih.gov The process involves preparing the 3D structures of both the peptide (ligand) and the receptor, defining a binding site (often centered on known active site residues), and using a scoring function to evaluate the binding energy of various docked poses. sciencescholar.usmdpi.com

These studies show that specific interactions are critical for binding. Key interactions include hydrogen bonds and pi-pi stacking between the peptide's aromatic residues (Tyr¹, Phe³, Phe⁴) and residues in the receptor's binding pocket. researchgate.netsciencescholar.us For example, docking of endomorphin-2 analogs into an active-state model of the MOR identified crucial hydrogen bond interactions with residues like Tyr148 and Glu229. nih.gov The orientation of the aromatic side chains is a determining factor for effective binding. researchgate.net It is hypothesized that this compound would engage in similar interactions, with its Tyr¹ residue acting as the primary pharmacophore, mimicking the binding mode of other opioid peptides.

Table 4: Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

|---|---|

| This compound | L-Tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalanine |

| Endomorphin-2 (EM2) | H-Tyr-Pro-Phe-Phe-NH₂ (L-Tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide) |

| Tyr-Pro-Phe-OH | L-Tyrosyl-L-prolyl-L-phenylalanine |

| TFE | Trifluoroethanol |

| DPC | Dodecylphosphocholine |

| Tyrosine (Tyr) | (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid |

| Proline (Pro) | (2S)-pyrrolidine-2-carboxylic acid |

| Phenylalanine (Phe) | (2S)-2-amino-3-phenylpropanoic acid |

Prediction of Binding Modes and Interaction Hotspots

Computational methods are instrumental in elucidating how this compound and its analogs, such as endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2), interact with their target receptors at a molecular level. Molecular docking and dynamics simulations predict the most stable binding poses and identify key residues responsible for the interaction.

A critical structural feature of endomorphin-2, and by extension this compound, is the presence of a Proline (Pro) residue at the second position. This residue induces a turn in the peptide's backbone structure. mdpi.com This conformational constraint is crucial as it positions the aromatic side chains of Tyrosine (Tyr) at position 1 and Phenylalanine (Phe) at position 4, allowing them to fit into the binding pocket of the target receptor. mdpi.com

Interaction hotspots can be further characterized by the types of interactions they form, such as hydrogen bonds, van der Waals contacts, and electrostatic interactions. acs.org Computational tools can map these interaction fields, providing a detailed picture of the binding mode. tdx.cat

Table 1: Predicted Interaction Hotspots and Binding Contributions

| Residue Position | Amino Acid | Key Interaction Type | Predicted Role in Binding |

| 1 | Tyrosine (Tyr) | Aromatic, Hydrogen Bonding | Primary hotspot; essential for receptor recognition and affinity. mdpi.com |

| 2 | Proline (Pro) | Conformational | Induces structural turn required for correct positioning of hotspots. mdpi.com |

| 3 | Phenylalanine (Phe) | Hydrophobic | Contributes to binding affinity and specificity. |

| 4 | Phenylalanine (Phe) | Aromatic, Hydrophobic | Primary hotspot; crucial for potent binding. mdpi.com |

Computational Rationalization of Structure-Activity Relationship Data

Structure-Activity Relationship (SAR) studies, which correlate chemical structure with biological activity, are significantly enhanced by computational analysis. By modeling analogs of this compound and simulating their receptor interactions, researchers can rationalize experimental SAR data.

For instance, studies on endomorphin-2 have shown that replacing the Pro² residue with its D-amino acid enantiomer (D-Pro) significantly reduces binding affinity. mdpi.com Computational models can explain this by showing that the D-Pro modification alters the peptide's backbone geometry, disrupting the optimal presentation of the Tyr¹ and Phe⁴ aromatic side chains to the receptor. mdpi.com Similarly, replacing the C-terminal Phe with Alanine results in a dramatic loss of activity, which computational docking confirms is due to the loss of critical hydrophobic and aromatic interactions at this hotspot. diva-portal.org

Computational approaches allow for the systematic evaluation of various modifications, providing a rationale for observed activity changes. acs.org This includes N-methylation, cyclization, and substitution with unnatural amino acids, which can impact conformational flexibility and, consequently, receptor binding. mdpi.comacs.org

Table 2: Computational Rationale for SAR of H-Tyr-Pro-Phe-Phe Analogues

| Analogue Modification | Observed Activity Change | Computational Rationale | Reference |

| H-Tyr-Ala -Phe-Phe-NH₂ | Decreased Affinity | Loss of conformational rigidity provided by the Pro ring. | diva-portal.org |

| H-Tyr-Pro-Ala -Phe-NH₂ | Decreased Affinity | Removal of hydrophobic interactions from the Phe³ side chain. | diva-portal.org |

| H-Tyr-Pro-Phe-Ala -NH₂ | Drastically Reduced Affinity | Loss of critical hotspot interactions at the C-terminus. | diva-portal.org |

| H-Tyr-D-Pro -Phe-Phe-NH₂ | Significantly Decreased Affinity | Altered backbone turn, leading to improper orientation of Tyr¹ and Phe⁴. | mdpi.com |

Quantum Chemical Calculations for Electronic Properties

Density Functional Theory (DFT) for Reactivity and Interaction Energies

Quantum chemical methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure of molecules, which governs their reactivity and interaction capabilities. researchgate.netijrstjournal.com DFT calculations can determine properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges. researchgate.netmdpi.com

For this compound, DFT analysis of its constituent aromatic amino acids, Tyrosine and Phenylalanine, is particularly revealing. These residues are critical for receptor binding, and their electronic properties dictate the nature of their interactions. DFT calculations show that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

Studies using the B3LYP functional have been employed to analyze the molecular geometry and electronic properties of Phe and Tyr. researchgate.net The distribution of electron density, visualized through molecular electrostatic potential (MESP) maps, identifies electron-rich regions (prone to electrophilic attack) and electron-poor regions. researchgate.net This information is crucial for understanding how the peptide's side chains will interact with complementary residues in a receptor's binding pocket. Global reactivity descriptors, such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω), can be calculated from HOMO and LUMO energies to quantify the molecule's reactive nature. researchgate.netresearchgate.net

Table 3: Selected Electronic Parameters for Tyrosine and Phenylalanine (DFT B3LYP/6-311++G(d,p))

| Parameter | Phenylalanine (Phe) | Tyrosine (Tyr) | Significance |

| HOMO Energy (eV) | -0.2315 | -0.2223 | Represents electron-donating ability. mdpi.com |

| LUMO Energy (eV) | -0.0330 | -0.0173 | Represents electron-accepting ability. mdpi.com |

| Energy Gap (eV) | 0.1985 | 0.2050 | Indicates chemical reactivity; smaller gap implies higher reactivity. researchgate.net |

| Chemical Hardness (η) | 0.0992 | 0.1025 | Measures resistance to change in electron distribution. researchgate.net |

Data adapted from a comparative DFT study on Phenylalanine and Tyrosine. researchgate.net

In Silico Prediction of Pharmacokinetic-Related Properties

Computational tools are increasingly used in the early stages of drug discovery to predict the pharmacokinetic profile of lead compounds, thereby reducing late-stage failures. researchgate.netnih.gov

Computational Assessment of Metabolic Stability

Peptides are often susceptible to rapid degradation by proteases in the body, leading to poor metabolic stability and a short half-life. Computational models can predict the metabolic fate of peptides like this compound. These models identify potential cleavage sites for common metabolic enzymes.

For related peptides, it has been shown that structural modifications can dramatically improve metabolic stability. nih.gov For example, introducing constraints such as backbone methylation or cyclization can protect the peptide from enzymatic degradation. acs.org In silico studies on various peptide analogs have demonstrated that modifications at specific positions can lead to half-life increases of up to 50-fold. acs.org Computational tools can screen virtual libraries of modified peptides to prioritize those with predicted high metabolic stability for synthesis and experimental testing. nih.govmdpi.com

Table 4: Predicted Impact of Structural Modifications on Metabolic Stability

| Modification Type | Predicted Effect on Stability | Rationale | Reference |

| N-methylation | Increased | Steric hindrance at the amide bond prevents protease recognition. | acs.org |

| D-amino acid substitution | Increased | Proteases are stereospecific and often cannot cleave bonds involving D-amino acids. | mdpi.com |

| Cyclization | Increased | Conformational rigidity reduces access of enzymes to cleavage sites. | acs.org |

| Terminal Group Modification | Variable | Depends on the specific group; can block exopeptidases. | nih.gov |

Predictive Modeling of Membrane Permeability

The ability of a drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is essential for its efficacy. Passive membrane permeability is particularly challenging for peptides due to their size and polarity. diva-portal.org Predictive computational models estimate permeability based on various physicochemical properties.

Key descriptors used in these models include molecular weight (MW), lipophilicity (often expressed as logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. u-tokyo.ac.jpnih.gov While classical rules like Lipinski's Rule of Five are often not applicable to peptides, more sophisticated models take into account factors like conformational flexibility and the ability to form internal hydrogen bonds to shield polar groups in a nonpolar membrane environment. u-tokyo.ac.jpnih.gov

Computational studies on modified dipeptides have shown that strategies like backbone methylation can significantly increase cell permeability by reducing polarity and improving lipophilicity. acs.org In silico models can predict the apparent permeability coefficient (Papp), allowing for a quantitative comparison between different analogs before synthesis. acs.orgresearchgate.net

Table 5: In Silico Prediction of Permeability for Modified Peptides

| Property | Unmodified Peptide | Methylated Analogue | Cyclized Analogue | Predicted Impact on Permeability |

| Polar Surface Area (PSA) | High | Reduced | Reduced | Lower PSA generally correlates with higher permeability. nih.gov |

| Hydrogen Bond Donors | High | Reduced (if N-methylated) | Reduced (via internal H-bonds) | Fewer exposed H-bond donors reduces the desolvation penalty. nih.gov |

| Lipophilicity (logP) | Low | Increased | Increased | Higher lipophilicity favors partitioning into the lipid membrane. |

| Conformational Flexibility | High | Reduced | Highly Reduced | Pre-organization into a membrane-compatible conformer can enhance permeability. acs.org |

Future Research Directions and Applications in Basic Science

Development of H-Tyr-Pro-Phe-Phe-OH-Based Molecular Probes for Receptor Studies

The inherent affinity of the Tyr-Pro-Phe-Phe sequence for opioid receptors makes it a strong candidate for developing molecular probes. Researchers have successfully incorporated fluorescent tags into related peptide structures, such as endomorphin-2, to study receptor interactions nih.govnih.govscispace.comresearchgate.net. For instance, the fluorophore 6-N,N-dimethylamino-2,3-naphthalimide (6DMN) was introduced into endomorphin-2 to create fluorescent probes for investigating δ- and µ-opioid receptor dynamics nih.govnih.govscispace.com. These probes can be utilized to visualize receptor localization, study ligand-receptor binding kinetics, and monitor receptor internalization in real-time using techniques like confocal laser scanning microscopy. Future research could involve conjugating this compound with various reporter molecules (e.g., fluorescent dyes, radioisotopes, or affinity tags) to create specific probes for different opioid receptor subtypes or related G protein-coupled receptors (GPCRs). Such probes would be invaluable for detailed receptor characterization, mapping receptor distribution in tissues, and understanding ligand-receptor complex formation.

| Probe Type | Reporter Molecule Examples | Potential Application | Receptor Focus |

| Fluorescent | 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), Fluorescein (B123965) | Receptor imaging, binding studies, internalization monitoring, ligand-receptor interaction dynamics | µ-opioid, δ-opioid |

| Radiolabeled | Tritium (B154650) (3H), Iodine-125 (125I) | Radioligand binding assays, quantitative receptor occupancy studies, autoradiography | µ-opioid, δ-opioid |

| Affinity Tagged | Biotin, His-tag | Affinity purification of receptor complexes, pull-down assays, identification of interacting proteins | Various GPCRs |

High-Throughput Screening and Combinatorial Chemistry in Analogue Discovery

The Tyr-Pro-Phe-Phe scaffold can serve as a foundation for generating libraries of analogues through high-throughput screening (HTS) and combinatorial chemistry. By systematically modifying individual amino acid residues or incorporating non-natural amino acids, researchers can explore structure-activity relationships (SAR) to discover novel peptides with enhanced or altered properties mdpi.comupc.eduresearchgate.net. For example, modifications to the Proline residue have been investigated to improve enzymatic stability and receptor affinity mdpi.com. Similarly, substitutions at the Phe residues have been explored to understand their role in receptor binding oup.comresearchgate.net. Combinatorial chemistry approaches, such as solid-phase peptide synthesis, allow for the rapid generation of diverse peptide libraries. These libraries can then be screened against specific biological targets to identify lead compounds with improved potency, selectivity, or pharmacokinetic profiles. The development of peptidomimetics based on the this compound sequence is also a promising avenue, aiming to retain biological activity while enhancing stability and oral bioavailability upc.eduunc.edu.

Elucidation of Novel Biological Signaling Pathways and Mechanistic Insights

Endomorphin-2, and by extension this compound, are known to interact with µ-opioid receptors, which are G protein-coupled receptors (GPCRs) that modulate various intracellular signaling pathways, including adenylyl cyclase inhibition and ion channel modulation mdpi.comopenaccessjournals.com. Research into the precise downstream signaling cascades activated or inhibited by this compound could reveal novel biological functions. Studies have indicated that endomorphins can influence cytokine secretion and have effects in immune cells, suggesting roles beyond classical analgesia openaccessjournals.com. Further investigation into the specific signaling pathways, such as mitogen-activated protein kinase (MAPK) pathways or other G protein-mediated effects, could uncover new therapeutic targets or mechanisms of action for peptides based on this sequence. Understanding these pathways is crucial for a comprehensive grasp of the peptide's biological impact.

Advanced Computational Design of Peptide and Peptidomimetic Scaffolds

Computational methods, including molecular modeling, molecular dynamics (MD) simulations, and docking studies, are powerful tools for understanding peptide-ligand interactions and designing novel analogues arxiv.orgnih.govmdpi.comnih.gov. The known three-dimensional structures and binding modes of endomorphin-2 provide a solid basis for computational design efforts targeting this compound. Researchers can use these techniques to predict the binding affinities of designed analogues, identify key residues for receptor interaction, and optimize peptide conformation for enhanced activity and selectivity nih.govmdpi.com. For instance, molecular dynamics simulations have been used to analyze the conformational states of endomorphin-2, revealing the importance of specific turns and the orientation of aromatic side chains for receptor binding nih.govnih.gov. Computational design can accelerate the discovery of novel peptidomimetics with improved drug-like properties by virtually screening large libraries of potential modifications before experimental synthesis.

Role in Understanding Fundamental Principles of Peptide Recognition and Folding

Compound List:

this compound (Tyrosine-Proline-Phenylalanine-Phenylalanine)

Endomorphin-2 (EM-2) (H-Tyr-Pro-Phe-Phe-NH2)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.